molecular formula C34H25Cl2I2NO11 B8180458 HKOH-1r

HKOH-1r

Cat. No.: B8180458
M. Wt: 948.3 g/mol
InChI Key: VHPOZCLVPZPUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HKOH-1r is a highly sensitive green fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells. It has a maximum excitation wavelength of 500 nanometers and an emission wavelength of 520 nanometers . This compound is particularly valuable in scientific research due to its ability to detect reactive oxygen species, which play crucial roles in various physiological and pathological processes.

Chemical Reactions Analysis

Types of Reactions

HKOH-1r primarily undergoes reactions involving hydroxyl radicals. These reactions are crucial for its function as a fluorescent probe. The compound is designed to react selectively with hydroxyl radicals, resulting in a fluorescent signal that can be detected using various imaging techniques .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents like dimethyl sulfoxide and phosphate-buffered saline. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the detection of hydroxyl radicals .

Major Products Formed

The major product formed from the reaction of this compound with hydroxyl radicals is a fluorescent complex that emits green light. This product is stable under physiological conditions, making it suitable for use in live-cell imaging .

Scientific Research Applications

HKOH-1r has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of HKOH-1r involves its selective reaction with hydroxyl radicals. Upon encountering hydroxyl radicals, the compound undergoes a chemical transformation that results in the emission of green fluorescence. This fluorescence can be detected using confocal microscopy or flow cytometry, allowing researchers to visualize and quantify the presence of hydroxyl radicals in living cells .

Comparison with Similar Compounds

Similar Compounds

    HKOH-1: Another fluorescent probe designed for the detection of hydroxyl radicals, but with different cellular uptake and retention properties.

    Dihydroethidium: A fluorescent probe used for detecting superoxide radicals.

    2’,7’-Dichlorodihydrofluorescein diacetate: A probe used for detecting general reactive oxygen species.

Uniqueness

HKOH-1r stands out due to its high sensitivity and selectivity for hydroxyl radicals, as well as its excellent cellular uptake and retention properties. These features make it particularly suitable for live-cell imaging and real-time monitoring of oxidative stress in various biological systems .

Properties

IUPAC Name

2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one;methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12Cl2I2O6.C8H13NO5/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26;1-6(10)9(4-7(11)13-2)5-8(12)14-3/h1-10,31-32H;4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPOZCLVPZPUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)OC)CC(=O)OC.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25Cl2I2NO11
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.